(3S,6S)-6-bromo-hexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,6S)-6-bromo-hexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromine atom and a hexahydrofurofuran ring system, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-6-bromo-hexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the preparation of the hexahydrofurofuran ring system, followed by the introduction of the bromine atom and the 4-methylbenzenesulfonate group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,6S)-6-bromo-hexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
(3S,6S)-6-bromo-hexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (3S,6S)-6-bromo-hexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The bromine atom and the hexahydrofurofuran ring system play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2′-hydroxyacetophenone: This compound shares the bromine atom and aromatic ring but differs in its overall structure and functional groups.
2-Bromo-4′-methoxyacetophenone: Similar in having a bromine atom and aromatic ring, but with different substituents.
2-Bromo-3′-hydroxyacetophenone: Another compound with a bromine atom and aromatic ring, differing in the position and type of functional groups.
Uniqueness
(3S,6S)-6-bromo-hexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate is unique due to its specific combination of a hexahydrofurofuran ring system, bromine atom, and 4-methylbenzenesulfonate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H15BrO5S |
---|---|
Molecular Weight |
363.23 g/mol |
IUPAC Name |
[(3S,6S)-6-bromo-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H15BrO5S/c1-8-2-4-9(5-3-8)20(15,16)19-11-7-18-12-10(14)6-17-13(11)12/h2-5,10-13H,6-7H2,1H3/t10-,11-,12?,13?/m0/s1 |
InChI Key |
LYUMSFVURGTNGM-ZSVAQUKISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2COC3C2OC[C@@H]3Br |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2COC3C2OCC3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.